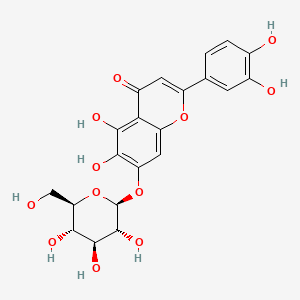

6-Hydroxyluteolin 7-glucoside

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-14-17(27)19(29)20(30)21(33-14)32-13-5-12-15(18(28)16(13)26)10(25)4-11(31-12)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPKUHLLPBGDLF-IAAKTDFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969366 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54300-65-1 | |

| Record name | 6-Hydroxyluteolol 7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Hydroxyluteolin 7-glucoside: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Hydroxyluteolin 7-glucoside, a flavonoid glycoside of significant interest for its potential therapeutic properties. This document details its natural occurrences, comprehensive isolation and purification protocols, and an exploration of its biological activities and associated signaling pathways.

Natural Sources of this compound

This compound is a naturally occurring flavonoid found in a variety of plant species. Its distribution is particularly notable within the Asteraceae and Lamiaceae families. This section summarizes the key botanical sources of this compound.

Table 1: Natural Sources of this compound and Quantitative Data

| Plant Family | Species | Plant Part | Method of Analysis | Concentration/Yield | Purity | Reference(s) |

| Lamiaceae | Salvia plebeia R.Br. | Aerial parts | HPLC-UV | 100.63 mg/g of ethanolic extract | Not specified | [1] |

| Lamiaceae | Salvia plebeia R.Br. | Whole plant | HPLC | 108.74 ± 0.95 mg/g of methanolic extract | Not specified | [2] |

| Lamiaceae | Salvia officinalis | Not specified | Not specified | Reported presence | Not specified | [3] |

| Lamiaceae | Salvia fruticosa | Not specified | HPLC-DAD/LC-(ESI)-MS/MS | Tentatively identified | Not specified | |

| Lamiaceae | Salvia pomifera | Not specified | HPLC-DAD/LC-(ESI)-MS/MS | Tentatively identified | Not specified | |

| Asteraceae | Athrixia phylicoides DC. | Not specified | HPLC-DAD | Major antioxidant compound | Not specified | [4] |

| Asteraceae | Tanacetum vulgare | Not specified | Not specified | Reported presence | Not specified | [5] |

| Asteraceae | Tanacetum parthenium | Leaves and flowers | Not specified | Reported presence | Not specified | [6] |

| Asteraceae | Cotula cinerea | Not specified | Not specified | Reported presence | Not specified | [3] |

| Asteraceae | Neurolaena oaxacana | Not specified | Not specified | Isolated | Not specified | [6] |

| Asteraceae | Artemisia jacutica | Not specified | Not specified | Detected | Not specified | [6] |

| Bromeliaceae | Vriesea sanguinolenta | Not specified | Not specified | Isolated (as rhamnoside) | Not specified | [7] |

| Leguminosae | Euchresta formosana | Not specified | Not specified | Reported presence | Not specified | [5] |

| Commercial | Not applicable | Not applicable | Not applicable | Not applicable | 99.84% |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves a multi-step process combining extraction and various chromatographic techniques. Below are detailed methodologies based on successful isolation from Salvia plebeia and Athrixia phylicoides.

General Extraction Methodology

A common initial step is solvent extraction from the dried and powdered plant material.

-

Hot Water Extraction (for Salvia plebeia) :

-

Mix 85 kg of ground Salvia plebeia leaves with water.

-

Heat the mixture at 85°C for 8 hours.

-

Filter the extract.

-

Dry the filtrate using a spray dryer to obtain a powder. The reported yield for this process is approximately 34%.

-

-

Ethanolic/Methanolic Extraction :

-

Macerate the dried plant material with ethanol or methanol at room temperature or with heating.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

Chromatographic Purification

Following extraction, a series of chromatographic steps are employed to isolate and purify this compound.

Protocol 1: Isolation from Salvia plebeia using Silica Gel and Sephadex LH-20 Chromatography

This protocol is based on the successful isolation of flavonoids from Salvia plebeia.

-

Silica Gel Column Chromatography :

-

Stationary Phase : Silica gel.

-

Mobile Phase : A gradient of chloroform and methanol is commonly used for flavonoid separation. Start with a non-polar solvent system and gradually increase the polarity by increasing the proportion of methanol.

-

Procedure :

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto a pre-packed silica gel column.

-

Elute the column with the gradient solvent system.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the target compound.

-

Pool the fractions rich in this compound.

-

-

-

Sephadex LH-20 Column Chromatography :

-

Stationary Phase : Sephadex LH-20, a lipophilic-hydrophilic gel filtration medium.[8]

-

Mobile Phase : Methanol is a common eluent for separating flavonoids on Sephadex LH-20.[4][9]

-

Procedure :

-

Concentrate the pooled fractions from the silica gel chromatography.

-

Dissolve the concentrated material in methanol.

-

Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute with methanol and collect fractions.

-

Monitor the fractions by TLC or HPLC to isolate the pure this compound.

-

-

Protocol 2: Isolation from Athrixia phylicoides using Countercurrent and Preparative HPLC

This advanced protocol has been successfully used to isolate this compound as a major antioxidant from Athrixia phylicoides.[4][10]

-

Liquid-Liquid Partitioning :

-

Procedure :

-

Dissolve the crude extract in a suitable solvent mixture (e.g., water-methanol).

-

Perform sequential partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, n-butanol) to achieve initial fractionation. This compound, being a polar glycoside, is expected to partition into the more polar fractions like ethyl acetate or n-butanol.

-

-

-

High-Speed Countercurrent Chromatography (HSCCC) :

-

Two-Phase Solvent System : A system composed of ethyl acetate-n-butanol-water is effective for the separation of this compound.[4] The optimal ratio should be determined empirically.

-

Procedure :

-

Prepare and equilibrate the two-phase solvent system.

-

Fill the HSCCC column with the stationary phase.

-

Inject the enriched fraction from the liquid-liquid partitioning step.

-

Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.

-

Collect fractions and analyze them by analytical HPLC to locate the target compound.

-

-

-

Semi-Preparative Reversed-Phase HPLC :

-

This is the final polishing step to achieve high purity.[4] The analytical HPLC method described for Salvia plebeia can be scaled up for this purpose.[3]

-

Column : A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase : A gradient of 0.5% acetic acid in water (A) and acetonitrile (B).

-

Gradient Program (adapted from analytical method) :

-

0-20 min: 5% to 25% B

-

20-45 min: 25% to 50% B

-

45-55 min: 50% to 90% B

-

55-65 min: Hold at 95% B

-

65-70 min: Re-equilibrate at 5% B

-

-

Flow Rate : Typically in the range of 2-5 mL/min for a semi-preparative column.

-

Detection : UV detector at 345 nm.

-

Procedure :

-

Dissolve the HSCCC-purified fraction in the initial mobile phase.

-

Inject the sample onto the semi-preparative HPLC column.

-

Collect the peak corresponding to this compound (retention time around 20.8 minutes in the analytical method).

-

Confirm the purity of the isolated compound using analytical HPLC and its structure by spectroscopic methods (MS, NMR).

-

-

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. While detailed signaling pathway studies specifically for this compound are emerging, research on the closely related luteolin-7-O-glucoside provides a strong indication of its likely mechanisms of action.

Known Anti-inflammatory Effects

-

Inhibition of Pro-inflammatory Cytokines : A bioavailable fraction containing 6-hydroxyluteolin-7-O-glucoside has been shown to significantly inhibit the secretion of TNF-α, IL-1β, and IL-6 in a human THP-1 macrophage model.[6][11]

-

Modulation of Arachidonic Acid Metabolism : Flavonoids, including this compound, are known to inhibit key enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes.[6]

Probable Signaling Pathways (inferred from Luteolin-7-O-glucoside)

-

NF-κB Signaling Pathway : Luteolin-7-O-glucoside has been shown to impede the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and COX-2.[1][12][13] This inhibition is thought to occur through the suppression of Akt phosphorylation.[1]

-

MAPK Signaling Pathway : The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. Luteolin-7-O-glucoside has been demonstrated to activate heme oxygenase-1 (HO-1) expression through the regulation of p38 and c-Jun NH2-terminal kinase (JNK), which are components of the MAPK pathway.[14] This contributes to its antioxidative potential.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Postulated Anti-inflammatory Signaling Pathway

Caption: Postulated inhibition of the NF-κB pathway by this compound.

References

- 1. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]

- 3. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 4. This compound | 54300-65-1 | Benchchem [benchchem.com]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. prep-hplc.com [prep-hplc.com]

- 8. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of countercurrent chromatography during isolation of 6-hydroxyluteolin-7-O-β-glucoside, a major antioxidant of Athrixia phylicoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of 6-Hydroxyluteolin 7-glucoside

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the biosynthetic pathway of 6-Hydroxyluteolin 7-glucoside, a naturally occurring flavone glycoside. It details the enzymatic steps from the general phenylpropanoid pathway to the final specialized product, focusing on the key hydroxylation and glycosylation reactions. This guide includes quantitative data on related enzyme activities, detailed experimental protocols for flavonoid analysis and enzyme characterization, and visual diagrams of the metabolic and experimental workflows to facilitate understanding and further research in metabolic engineering and drug discovery.

Introduction

This compound is a flavone, a subclass of flavonoids, characterized by a C6-C3-C6 carbon skeleton.[1] Flavonoids are a diverse group of plant secondary metabolites that play crucial roles in plant physiology and exhibit a wide range of biological activities, including anti-inflammatory and antioxidant effects.[2][3] this compound has been isolated from various plants, including those from the Asteraceae and Lamiaceae families.[2] Its structure consists of a luteolin backbone that has been hydroxylated at the 6-position of the A-ring and glycosylated with a glucose molecule at the 7-position.[4] Understanding its biosynthesis is critical for applications in metabolic engineering to enhance its production and for synthesizing novel derivatives for drug development.

The Core Biosynthetic Pathway

The formation of this compound begins with the general phenylpropanoid pathway, which produces the foundational precursors for all flavonoids.[5][6] The pathway proceeds through the synthesis of a flavanone intermediate, which is then converted to the flavone luteolin, followed by two specific modification steps: 6-hydroxylation and 7-O-glucosylation.

2.1. From Phenylalanine to the Flavanone Core

-

Phenylalanine Ammonia Lyase (PAL): The pathway initiates with the deamination of L-phenylalanine to produce cinnamic acid.[1][5]

-

Cinnamate-4-hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates cinnamic acid to form 4-coumaric acid.[1][5]

-

4-Coumarate-CoA Ligase (4CL): 4-coumaric acid is activated by conversion to its thioester, 4-coumaroyl-CoA.[5][6]

-

Chalcone Synthase (CHS): As a key rate-limiting enzyme, CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[6][7]

-

Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific cyclization, catalyzed by CHI, to produce the flavanone (2S)-naringenin, a central intermediate in flavonoid synthesis.[7]

2.2. Formation of the Luteolin Backbone

Naringenin is converted to luteolin through a series of enzymatic reactions involving hydroxylation and oxidation.

-

Flavonoid 3'-hydroxylase (F3'H): Naringenin is hydroxylated at the 3' position of the B-ring by F3'H, a cytochrome P450-dependent monooxygenase, to produce eriodictyol.[8][9]

-

Flavone Synthase (FNS): FNS introduces a double bond between the C2 and C3 atoms of the C-ring of eriodictyol, converting it to the flavone luteolin (5,7,3',4'-tetrahydroxyflavone).[6][8]

2.3. Specific Modifications to Luteolin

The final steps involve the specific tailoring of the luteolin molecule to yield this compound.

-

Flavonoid 6-hydroxylase (F6H): Luteolin is hydroxylated at the 6-position of the A-ring. This reaction is catalyzed by a flavonoid 6-hydroxylase (F6H), which is typically a cytochrome P450-dependent monooxygenase.[1] This step produces 6-hydroxyluteolin.

-

Flavonoid 7-O-glucosyltransferase (F7GT): In the final step, a glucose moiety is transferred from UDP-glucose to the 7-hydroxyl group of 6-hydroxyluteolin. This glycosylation is catalyzed by a UDP-dependent glycosyltransferase (UGT), specifically a flavonoid 7-O-glucosyltransferase.[10][11]

The complete proposed biosynthetic pathway is illustrated in the diagram below.

Quantitative Data

Quantitative analysis of flavonoid biosynthesis often involves heterologous expression of enzymes and in vitro assays. While specific kinetic data for the enzymes leading to this compound are scarce, data from related flavonoid glucosyltransferases provide valuable benchmarks.

Table 1: Bioconversion Yields of Flavonoid 7-O-glucosides Using Engineered E. coli

| Substrate (Flavonoid) | Expressed Enzyme | Product | Yield (mg/L) | Conversion Rate (%) | Reference |

| Apigenin | Tobacco NtGT2 | Apigenin 7-O-glucoside | 24 | 97 | [12] |

| Luteolin | Tobacco NtGT2 | Luteolin 7-O-glucoside | 41 | 72 | [12] |

| Quercetin | Tobacco NtGT2 | Quercetin 7-O-glucoside | 118 | 77 | [12] |

| Kaempferol | Tobacco NtGT2 | Kaempferol 7-O-glucoside | 40 | 98 | [12] |

| Naringenin | Tobacco NtGT2 | Naringenin 7-O-glucoside | 75 | 96 | [12] |

| Luteolin | Cucurbita moschata CmGT | Luteolin 7-O-glucoside | 1910 | 96 | [13] |

Experimental Protocols

The study of flavonoid biosynthesis pathways relies on a combination of analytical chemistry and molecular biology techniques. Below are representative protocols for key experiments.

4.1. Protocol: Flavonoid Extraction and Profiling from Plant Tissue

This protocol outlines a general method for extracting and analyzing flavonoids from plant material using liquid chromatography-mass spectrometry (LC-MS).[14]

-

Tissue Preparation: Collect fresh plant tissue (e.g., leaves, flowers) and immediately freeze in liquid nitrogen or dry using silica beads.

-

Homogenization: Weigh the dried tissue (approx. 50-100 mg) and transfer to a 2 mL screw-cap tube containing stainless steel beads. Homogenize the tissue to a fine powder using a bead beater or paint shaker.

-

Extraction: Add 1 mL of extraction buffer (e.g., 80% methanol, 20% water, 0.1% formic acid) to the powdered tissue.

-

Sonication: Sonicate the tubes in a water bath for 10-15 minutes to facilitate cell lysis and extraction. Ensure the water bath remains cool to prevent degradation of metabolites.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the tissue debris.

-

Sample Preparation for LC-MS: Carefully transfer the supernatant (100 µL) to a new microcentrifuge tube. Dry the sample completely under a stream of nitrogen gas.

-

Reconstitution: Resuspend the dried extract in 100 µL of a suitable LC-MS sample buffer (e.g., 50% acetonitrile, 50% water with 0.1% formic acid).

-

Final Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to remove any remaining particulates.

-

UPLC-MS Analysis: Transfer the final supernatant to an autosampler vial. Analyze the sample using a UPLC system coupled to a high-resolution mass spectrometer (e.g., QTOF-ESI). Use a C18 reversed-phase column and a gradient of water and acetonitrile, both with 0.1% formic acid, for separation. Data is typically collected in both positive and negative ionization modes.[14]

4.2. Protocol: In Vitro Assay of a Recombinant Flavonoid 7-O-glucosyltransferase (F7GT)

This protocol describes how to measure the activity of a purified F7GT enzyme expressed heterologously in E. coli.[11]

-

Enzyme Expression and Purification: Clone the candidate F7GT gene into an expression vector (e.g., pGEX or pET series) and transform it into E. coli. Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., GST-tag or His-tag).

-

Reaction Mixture Preparation: Prepare a reaction mixture in a microcentrifuge tube containing:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Purified recombinant F7GT enzyme (1-5 µg)

-

Flavonoid substrate (e.g., 6-hydroxyluteolin) (100 µM, dissolved in DMSO)

-

UDP-glucose (2 mM)

-

Make up the final volume to 100 µL with sterile water.

-

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30-37°C) for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile.

-

Sample Preparation: Centrifuge the mixture at high speed for 10 minutes to precipitate the enzyme.

-

HPLC Analysis: Analyze the supernatant by HPLC to separate the substrate from the glycosylated product. Monitor the reaction at a wavelength suitable for flavonoids (e.g., 340 nm).

-

Quantification: Calculate the amount of product formed by comparing its peak area to a standard curve of the authentic compound, if available. Enzyme activity can be expressed as µmol of product formed per minute per mg of protein.

The logical workflow for identifying and characterizing a biosynthetic gene is depicted below.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that builds upon the general flavonoid pathway with specific hydroxylation and glycosylation reactions. The key enzymes, Flavonoid 6-hydroxylase (F6H) and Flavonoid 7-O-glucosyltransferase (F7GT), are responsible for the final structural modifications that define the molecule. While the complete pathway has been hypothetically constructed based on known flavonoid biochemistry, further research is needed to isolate and characterize the specific F6H and F7GT enzymes from plants known to produce this compound. The protocols and data presented here provide a framework for such investigations, which could enable the biotechnological production of this compound and its derivatives for therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 54300-65-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0302732) [hmdb.ca]

- 5. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. peerj.com [peerj.com]

- 8. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Four novel Cit7GlcTs functional in flavonoid 7-O-glucoside biosynthesis are vital to flavonoid biosynthesis shunting in citrus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of flavonoid 7-O-glucosyltransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Production of Flavonoid 7-O-glucosides by Bioconversion Using Escherichia coli Expressing a 7-O-glucosyltransferase from Tobacco (Nicotiana tabacum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cloning and Direct Evolution of a Novel 7- O-Glycosyltransferase from Cucurbita moschata and Its Application in the Efficient Biocatalytic Synthesis of Luteolin-7- O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. edenrcn.com [edenrcn.com]

The Biological Activities of 6-Hydroxyluteolin 7-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyluteolin 7-glucoside is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. As a derivative of luteolin, it shares a common flavone backbone but is distinguished by a hydroxyl group at the 6-position and a glucose molecule attached at the 7-position. This unique structure contributes to its distinct biological activities, which are of growing interest in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Biological Activities

This compound has demonstrated a range of biological effects, primarily centered around its antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting properties.

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, a property conferred by its phenolic structure. The presence of multiple hydroxyl groups allows it to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Quantitative Data for Antioxidant Activity

While specific IC50 values for this compound are not extensively reported in the available literature, studies on structurally related compounds provide valuable insights. For comparison, the antioxidant activities of related flavonoids are presented below. It is important to note that direct extrapolation of these values to this compound should be done with caution.

| Compound | Assay | IC50 Value | Reference Compound | IC50 Value |

| Luteolin | DPPH | 13.9 µM | - | - |

| Luteolin-7-O-glucoside | DPPH | 22.7 µM | - | - |

| Quercetin | DPPH | 2.66 ± 0.24 µg/mL | Ascorbic acid | - |

| 6-Hydroxyflavone | DPPH | 96.4 ± 0.1% inhibition at 100 µM | - | - |

| Luteolin | ABTS | - | - | - |

| Luteolin-7-O-glucoside | ABTS | - | - | - |

| Quercetin | ABTS | 1.89 ± 0.33 µg/mL | Trolox | - |

| 6-Hydroxyflavone | ABTS | IC50 = 6.3 µM | - | - |

Experimental Protocols for Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.

-

Assay Procedure: In a 96-well plate, add a specific volume of the test compound or standard to a solution of DPPH in methanol. The final volume should be constant.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[1][2]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Reagent Preparation: Generate the ABTS•+ by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. Prepare serial dilutions of this compound and a positive control (e.g., Trolox).

-

Assay Procedure: Mix the diluted ABTS•+ solution with the test compound or standard.

-

Incubation: Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

-

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

| Compound | Cell Line | Inflammatory Mediator | IC50 Value |

| Luteolin | RAW 264.7 | NO | 13.9 µM |

| Luteolin-7-O-glucoside | RAW 264.7 | NO | 22.7 µM |

| Luteolin | RAW 264.7 | PGE2 | 7.4 µM |

| Luteolin-7-O-glucoside | RAW 264.7 | PGE2 | 15.0 µM |

Experimental Protocol for Anti-inflammatory Assay in THP-1 Cells

This protocol describes a common method for assessing the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells.

-

Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Differentiate the monocytes into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.

-

Treatment: Pre-treat the differentiated macrophages with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for a further period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: Calculate the percentage of inhibition of the inflammatory mediators at each concentration of the test compound and determine the IC50 values.

Anticancer Activity

The potential of this compound as an anticancer agent is an emerging area of research. While data on the pure compound is limited, studies on plant extracts containing it suggest potential cytotoxic activity. For instance, an extract from Globularia alypum, which contains this compound, exhibited a weak cytotoxic effect against HeLa (cervical cancer) cells.

Quantitative Data for Anticancer Activity

Specific IC50 values for this compound against cancer cell lines such as HeLa, A549 (lung cancer), and MCF-7 (breast cancer) are not well-documented in the current scientific literature. The table below presents data for the related aglycone, luteolin, to provide a comparative perspective.

| Compound | Cell Line | Cancer Type | Assay | IC50 Value (µM) |

| Luteolin | HeLa | Cervical Cancer | MTS | >30 (decreased to 3 with cisplatin) |

| Luteolin | A549 | Lung Cancer | MTS | - |

| Luteolin | MCF-7 | Breast Cancer | MTS | - |

Experimental Protocol for Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Enzyme Inhibition

This compound, like other flavonoids, has the potential to inhibit the activity of various enzymes involved in physiological and pathological processes. A key area of investigation is its effect on carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are relevant to the management of type 2 diabetes.

Quantitative Data for Enzyme Inhibition

While specific IC50 values for this compound are scarce, research on related compounds demonstrates the potential of this class of flavonoids as enzyme inhibitors.

| Compound | Enzyme | IC50 Value |

| Luteolin | α-glucosidase | 36% inhibition at 0.5 mg/ml |

| Luteolin 7-O-glucoside | α-glucosidase | Strong inhibitor |

| Luteolin | α-amylase | Effective inhibitor |

Experimental Protocol for α-Glucosidase Inhibition Assay

This protocol outlines a common method for measuring the inhibitory effect of a compound on α-glucosidase activity.

-

Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer. Prepare various concentrations of this compound.

-

Assay Procedure: In a 96-well plate, pre-incubate the enzyme with different concentrations of the test compound for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the pNPG substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

-

Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculation: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Signaling Pathways

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. While research specifically on the 6-hydroxy derivative is limited, studies on the closely related luteolin and luteolin-7-O-glucoside provide strong indications of the likely mechanisms.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of flavonoids like this compound are often attributed to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

-

NF-κB Pathway: In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. This compound is hypothesized to inhibit this pathway, potentially by preventing IκBα degradation and the nuclear translocation of NF-κB.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases can lead to the activation of transcription factors like AP-1, which also regulates the expression of inflammatory genes. Flavonoids have been shown to inhibit the phosphorylation and activation of MAPKs.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another key regulator of inflammation. Studies on luteolin and its 7-O-glucoside have shown that they can inhibit the phosphorylation of Akt, which can, in turn, suppress the activation of NF-κB.[4][5]

Below is a diagram illustrating the potential inhibitory effects of this compound on these inflammatory signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Hydroxyluteolin 7-glucoside: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyluteolin 7-glucoside is a flavonoid compound found in various medicinal plants, including Salvia officinalis and Cotula cinerea.[1] As a member of the flavone subclass of flavonoids, it possesses a characteristic molecular structure that contributes to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its anti-inflammatory, antioxidant, and enzyme-inhibitory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, primarily revolving around its potent anti-inflammatory and antioxidant activities. These effects are mediated through the modulation of key signaling pathways and the inhibition of specific enzymes.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to interfere with major inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While much of the detailed mechanistic work has been conducted on the closely related compounds luteolin and luteolin-7-O-glucoside, the structural similarities strongly suggest a comparable mode of action for this compound.

NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Luteolin and its 7-O-glucoside have been shown to inhibit the activation of NF-κB.[2][3][4] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]

MAPK Signaling Pathway:

The MAPK signaling cascade, comprising kinases such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammatory signals. Luteolin and luteolin-7-O-glucoside have been demonstrated to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases.[2][5] Specifically, they have been shown to inhibit the phosphorylation of Akt, a serine/threonine kinase upstream of NF-κB.[2] By attenuating the MAPK and Akt signaling, these flavonoids can effectively reduce the production of inflammatory mediators.

Antioxidant Activity

This compound exhibits significant antioxidant properties by directly scavenging free radicals and by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Direct Radical Scavenging:

The phenolic hydroxyl groups in the structure of this compound enable it to donate hydrogen atoms to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. This activity helps to mitigate oxidative stress, which is implicated in the pathogenesis of numerous diseases.

Nrf2 Signaling Pathway:

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Luteolin and its 7-O-glucoside have been shown to activate the Nrf2 pathway.[5][6] It is proposed that these compounds induce a conformational change in Keap1, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cellular antioxidant defense system.

Enzyme Inhibition

This compound and its aglycone have been found to inhibit the activity of several enzymes involved in metabolic processes.

α-Glucosidase Inhibition:

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This compound has been shown to be an inhibitor of α-glucosidase.[7]

Glycogen Phosphorylase b Inhibition:

Glycogen phosphorylase b is a key enzyme in the regulation of glycogenolysis, the breakdown of glycogen to glucose-1-phosphate. Inhibition of this enzyme can reduce hepatic glucose output. The aglycone, 6-hydroxyluteolin, has been identified as a potent inhibitor of glycogen phosphorylase b.[8][9][10][11][12]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and its related compounds.

Table 1: Enzyme Inhibitory Activity

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | α-Glucosidase | 300 µM | [5] |

| 6-Hydroxyluteolin | Glycogen Phosphorylase b | 11.6 µM | [5] |

Table 2: Anti-Inflammatory Activity of Related Compounds

| Compound | Parameter | Cell Line | IC50 Value | Reference |

| Luteolin | Nitric Oxide (NO) Production | RAW 264.7 | 13.9 µM | [2] |

| Luteolin-7-O-glucoside | Nitric Oxide (NO) Production | RAW 264.7 | 22.7 µM | [2] |

| Luteolin | Prostaglandin E2 (PGE2) Production | RAW 264.7 | 7.4 µM | [2] |

| Luteolin-7-O-glucoside | Prostaglandin E2 (PGE2) Production | RAW 264.7 | 15.0 µM | [2] |

Table 3: Antioxidant Activity

| Compound | Assay | IC50 Value | Reference |

| This compound | DPPH Radical Scavenging | Not explicitly found for 6-HL-7-G | - |

| This compound | ABTS Radical Scavenging | Not explicitly found for 6-HL-7-G | - |

Note: While the antioxidant activity of this compound is established, specific IC50 values from standardized DPPH and ABTS assays were not consistently available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.

-

Reagents and Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

In a 96-well plate, add a defined volume of the α-glucosidase solution to each well.

-

Add various concentrations of the test compound to the wells. A control group with solvent only should be included.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate to all wells.

-

Incubate the plate at 37°C for a set period (e.g., 20 minutes).

-

Stop the reaction by adding a stop solution, such as sodium carbonate.

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal absorption of compounds.[13][14][15][16][17]

-

Cell Culture:

-

Culture Caco-2 cells in a suitable medium until they form a confluent monolayer on a semi-permeable membrane in a transwell insert. This typically takes about 21 days.

-

-

Assay Procedure (Apical to Basolateral Transport):

-

Wash the Caco-2 cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the test compound (this compound) dissolved in the transport buffer to the apical (upper) chamber of the transwell.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.

-

Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as HPLC or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

-

DPPH and ABTS Radical Scavenging Assays

These are common spectrophotometric assays to evaluate the antioxidant capacity of a compound.[10][18][19][20][21][22]

DPPH Assay:

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Test compound dissolved in methanol.

-

-

Procedure:

-

Add a defined volume of the DPPH solution to a cuvette or 96-well plate.

-

Add various concentrations of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the decrease in absorbance at a specific wavelength (around 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

ABTS Assay:

-

Reagents:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.

-

Potassium persulfate to generate the ABTS radical cation (ABTS•+).

-

Test compound.

-

-

Procedure:

-

Prepare the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark.

-

Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add various concentrations of the test compound to the ABTS•+ solution.

-

After a set incubation time, measure the absorbance.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Conclusion

This compound is a promising natural compound with a multifaceted mechanism of action. Its ability to modulate key inflammatory and antioxidant signaling pathways, coupled with its enzyme inhibitory effects, underscores its potential for therapeutic applications. While further research is needed to fully elucidate the specific interactions of this compound with cellular targets, the existing evidence, particularly when considered alongside data from structurally similar flavonoids, provides a strong foundation for its continued investigation in the fields of pharmacology and drug development. This technical guide serves as a comprehensive resource to facilitate these future research endeavors.

References

- 1. This compound | C21H20O12 | CID 185766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of alpha-glucosidase and amylase by luteolin, a flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Glycogen phosphorylase inhibition improves cognitive function of aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Caco-2 Permeability | Evotec [evotec.com]

- 15. researchgate.net [researchgate.net]

- 16. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. dpph assay ic50: Topics by Science.gov [science.gov]

- 22. mdpi.com [mdpi.com]

The In Vitro Antioxidant Potential of 6-Hydroxyluteolin 7-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyluteolin 7-glucoside, a flavonoid glycoside found in various medicinal plants, is emerging as a compound of significant interest due to its potential health benefits, including its antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant potential of this compound and its closely related analogs. While direct quantitative antioxidant data for this compound is limited in publicly available literature, this paper presents data from its structural analog, Luteolin-7-O-glucoside, to provide a strong comparative baseline. This guide details the experimental protocols for key antioxidant assays, explores the potential signaling pathways involved in its antioxidant and cytoprotective effects, and presents the available data in a clear, structured format to facilitate further research and drug development.

Introduction

Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects[1][2]. Their antioxidant capacity is primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in cellular defense mechanisms[2].

This compound belongs to the flavone subclass of flavonoids and has been identified as a major antioxidant compound in plants such as Athrixia phylicoides and Salvia plebeia[3][4]. Its chemical structure, featuring multiple hydroxyl groups, suggests a high potential for antioxidant activity. Understanding the in vitro antioxidant capacity of this compound is a critical first step in evaluating its therapeutic potential.

This guide summarizes the available quantitative data on the antioxidant activity of the closely related Luteolin-7-O-glucoside, provides detailed methodologies for common in vitro antioxidant assays, and visualizes the putative signaling pathways through which these compounds may exert their protective effects.

Quantitative Antioxidant Data

Table 1: In Vitro Antioxidant Activity of Luteolin-7-O-glucoside

| Assay | Compound | Result | Standard | Standard Result |

| DPPH Radical Scavenging | Luteolin-7-O-glucoside | EC50: 6.80 µM[5] | BHT | EC50 > 100 µM[5] |

| Oxygen Radical Absorbance Capacity (ORAC) | Luteolin-7-O-glucoside | 8804.19 ± 409.99 µmol of Trolox/g[5][6] | BHT | 143.70 ± 23.36 µmol of Trolox/g[5] |

| Ferric Reducing Antioxidant Power (FRAP) | Luteolin-7-O-glucoside | 19,570.78 ± 291.48 µM FeSO4/g[5] | BHT | - |

EC50: Half-maximal effective concentration. A lower EC50 value indicates higher antioxidant activity. BHT: Butylated hydroxytoluene, a synthetic antioxidant.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the antioxidant potential of compounds. The following are methodologies for the key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, leading to its neutralization. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Test compound (this compound)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox, or BHT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test and standard solutions: Prepare a stock solution of the test compound and the standard antioxidant in methanol. Serially dilute to obtain a range of concentrations.

-

Reaction: In a 96-well microplate, add a specific volume of the test or standard solution to a defined volume of the DPPH solution. A control well should contain methanol instead of the antioxidant solution.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

-

Potassium persulfate

-

Methanol or Ethanol

-

Test compound

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add a specific volume of the test or standard solution to a defined volume of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

Trolox Equivalent Antioxidant Capacity (TEAC): The results are often expressed as Trolox Equivalents (TEAC), which represents the concentration of a Trolox solution that has the same antioxidant capacity as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound

-

Standard (e.g., Ferrous sulfate, FeSO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Reaction: Add a small volume of the test or standard solution to a larger volume of the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as µM Fe(II) equivalents or in µmol Fe²⁺/g of the compound.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of flavonoids like this compound extend beyond direct radical scavenging. They can modulate intracellular signaling pathways that are critical for cellular defense against oxidative stress and inflammation. The following diagrams illustrate a generalized workflow for assessing antioxidant activity and a putative signaling pathway based on the known actions of luteolin and its glucosides.

Workflow for assessing in vitro antioxidant activity.

Studies on luteolin and its glucosides suggest that their protective effects are mediated, in part, by the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Antioxidant signaling pathway of luteolin glycosides.

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses significant antioxidant potential. The quantitative data from its close analog, Luteolin-7-O-glucoside, demonstrates potent radical scavenging and reducing capabilities, often exceeding those of synthetic antioxidants like BHT[5]. The additional hydroxyl group at the 6-position in this compound is theoretically expected to enhance its antioxidant activity due to increased potential for hydrogen donation and radical stabilization.

Future research should focus on isolating or synthesizing pure this compound and performing a comprehensive panel of in vitro antioxidant assays to obtain specific IC50 and TEAC values. Furthermore, investigating its effects on cellular antioxidant mechanisms, such as the Nrf2 pathway, in various cell models will provide a more complete understanding of its biological activity. Such studies are essential to fully elucidate the therapeutic potential of this promising natural compound for conditions associated with oxidative stress.

Conclusion

This compound is a flavonoid with a high predicted antioxidant potential based on its chemical structure and its identification as a major antioxidant in several plant species. While direct quantitative in vitro data is currently sparse, the strong antioxidant activity of its close analog, Luteolin-7-O-glucoside, provides a compelling rationale for further investigation. The standardized protocols and a hypothetical signaling pathway presented in this guide offer a framework for future research aimed at fully characterizing the antioxidant profile of this compound and exploring its potential as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Use of countercurrent chromatography during isolation of 6-hydroxyluteolin-7-O-β-glucoside, a major antioxidant of Athrixia phylicoides [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound | 54300-65-1 | Benchchem [benchchem.com]

The Anti-inflammatory Potential of 6-Hydroxyluteolin 7-glucoside: A Technical Overview for Researchers

Introduction

6-Hydroxyluteolin 7-glucoside, a flavonoid glycoside found in various medicinal plants such as Salvia plebeia and Athrixia phylicoides, is emerging as a compound of significant interest in the field of inflammation research.[1][2] This document provides a technical guide for researchers, scientists, and drug development professionals on the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The anti-inflammatory properties of its aglycone, luteolin, are also discussed for comparative purposes, as many studies investigate both compounds.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][4][5][6][7][8][9][10]

Inhibition of Pro-inflammatory Mediators

In in vitro models, particularly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[5][11][12] This inhibition is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][11][12] Furthermore, it has demonstrated the ability to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while promoting the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[13][14]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data from various studies, providing a comparative view of the inhibitory potency of this compound and its aglycone, luteolin.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Compound | Cell Line | Stimulant | Target | IC50 Value (µM) | Reference |

| Luteolin-7-O-glucoside | RAW 264.7 | LPS | NO | 22.7 | [5] |

| Luteolin | RAW 264.7 | LPS | NO | 13.9 | [5] |

| Luteolin-7-O-glucoside | RAW 264.7 | LPS | PGE2 | 15.0 | [5] |

| Luteolin | RAW 264.7 | LPS | PGE2 | 7.4 | [5] |

Table 2: Effects on Cytokine Production

| Compound | Cell Line | Stimulant | Cytokine | Effect | Concentration | Reference |

| Luteolin-7-O-glucoside | RAW 264.7 | LPS | TNF-α | Reduction | Not specified | [13] |

| Luteolin-7-O-glucoside | RAW 264.7 | LPS | IL-10 | Increase | Not specified | [13] |

Key Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of critical intracellular signaling pathways.

NF-κB and MAPK Signaling

This compound has been shown to impede the activation of NF-κB, a key transcription factor for pro-inflammatory genes.[5][9][10] It also influences the MAPK pathway, including p38 and c-Jun NH2-terminal kinase (JNK), which are upstream regulators of inflammatory responses.[15][16] The inhibition of these pathways leads to the reduced expression of iNOS, COX-2, and pro-inflammatory cytokines.

JAK/STAT Pathway

Recent studies have also implicated the JAK/STAT pathway in the anti-inflammatory action of Luteolin-7-O-glucoside (a closely related compound). It has been shown to inhibit the STAT3 pathway, which is crucial for endothelial inflammation and cell proliferation.[3][4] This suggests that this compound may also exert its effects through this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[5][11][17][18][19][20]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[17][18]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[17][18]

-

Treatment: Cells are typically seeded in 24- or 96-well plates and allowed to adhere overnight.[17][18] They are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent, commonly LPS (100 ng/mL to 1 µg/mL).[5][17][21]

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: After the treatment period, the cell culture supernatant is collected.[17]

-

Griess Reagent: The supernatant is mixed with an equal volume of Griess reagent (typically a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[18]

-

Incubation: The mixture is incubated at room temperature for 10-15 minutes.[18]

-

Measurement: The absorbance is measured at approximately 540-550 nm using a microplate reader.[17]

-

Quantification: The concentration of nitrite, a stable product of NO, is determined using a standard curve prepared with sodium nitrite.[18]

Prostaglandin E2 (PGE2) Measurement (ELISA)

-

Sample Collection: Cell culture supernatant is collected after treatment.

-

ELISA Kit: A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for PGE2 is used according to the manufacturer's instructions.

-

Procedure: Briefly, the supernatant is added to a 96-well plate pre-coated with antibodies specific for PGE2.

-

Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate solution are used to develop a colorimetric signal.

-

Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm), and the concentration of PGE2 is calculated from a standard curve.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-p65, p-p38, iNOS, COX-2) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software and normalized to the loading control.

Conclusion

This compound demonstrates significant anti-inflammatory properties through the inhibition of key pro-inflammatory mediators and the modulation of the NF-κB, MAPK, and potentially the JAK/STAT signaling pathways. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of this promising natural compound. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential drug development.

References

- 1. Use of countercurrent chromatography during isolation of 6-hydroxyluteolin-7-O-β-glucoside, a major antioxidant of Athrixia phylicoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. koreascience.kr [koreascience.kr]

- 11. Luteolin and luteolin-7-O-glucoside from dandelion flower suppress iNOS and COX-2 in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 19. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]

- 20. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

6-Hydroxyluteolin 7-glucoside: A Technical Guide to Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyluteolin 7-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered interest for its potential therapeutic properties, including its anti-inflammatory and antioxidant effects. However, the efficacy of this compound is intrinsically linked to its bioavailability and metabolic fate within the body. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of this compound, drawing upon data from closely related and more extensively studied flavonoids, such as luteolin and luteolin 7-glucoside, to infer its likely pharmacokinetic profile. This document details experimental methodologies for assessing bioavailability and metabolism and presents key data in a structured format to facilitate further research and drug development efforts.

Introduction

Flavonoids are a large class of polyphenolic compounds ubiquitously present in plants. They are commonly found as glycosides, where a sugar moiety is attached to the flavonoid aglycone. This glycosylation significantly influences their physicochemical properties, including solubility and stability. This compound is a flavone, a subclass of flavonoids, characterized by a C6-C3-C6 skeleton. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for evaluating its potential as a therapeutic agent. Due to a lack of direct studies on this compound, this guide will leverage data from its parent compound, luteolin, and the closely related luteolin 7-glucoside to provide a predictive overview of its bioavailability and metabolism.

Bioavailability

The bioavailability of flavonoid glycosides is generally low and is highly dependent on the nature of the sugar moiety and the site of glycosylation.

Intestinal Absorption

Based on studies of similar flavonoid glycosides, it is hypothesized that this compound undergoes hydrolysis in the small intestine to its aglycone, 6-hydroxyluteolin, before it can be absorbed. This hydrolysis is likely mediated by lactase-phlorizin hydrolase or intestinal microflora.

Studies on luteolin 7-O-beta-glucoside in rats have shown that the glycoside is absorbed after being hydrolyzed to luteolin. Following oral administration of luteolin 7-O-glucoside, a biotransformed luteolin product was detected in the systemic circulation, a phenomenon not observed after intravenous administration. This indicates that the hydrolysis primarily occurs in the gastrointestinal tract.[1]

Pharmacokinetic Parameters (Inferred from Luteolin and Luteolin 7-O-glucoside in Rats)

Direct pharmacokinetic data for this compound is not currently available. The following tables summarize the pharmacokinetic parameters of luteolin and luteolin 7-O-glucoside in rats, which can serve as a proxy for estimating the potential bioavailability of this compound.

Table 1: Pharmacokinetic Parameters of Luteolin in Rats

| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |

| AUC (min*µg/mL) | 261 ± 33 | 611 ± 89 |

| Oral Bioavailability (%) | - | 26 ± 6 |

Data from a study on the pharmacokinetics of luteolin in rats.[1]

Table 2: Pharmacokinetic Parameters of Luteolin 7-O-glucoside in Rats

| Parameter | Intravenous (10 mg/kg) | Oral (1 g/kg) |

| AUC (min*µg/mL) | 229 ± 15 | 2109 ± 350 |

| Oral Bioavailability (%) | - | ~10 ± 2 |

| Biotransformation to Luteolin (%) | - | 48.78 ± 0.12 |

Data from a study on the pharmacokinetics of luteolin 7-O-glucoside in rats.[1]

These data suggest that the oral bioavailability of flavonoid glycosides is significantly lower than their aglycone counterparts and that a substantial portion of the glycoside is converted to its aglycone before absorption.

Metabolism

Following absorption, flavonoid aglycones undergo extensive phase I and phase II metabolism, primarily in the intestines and liver.